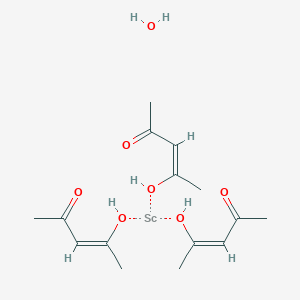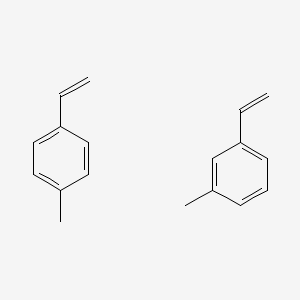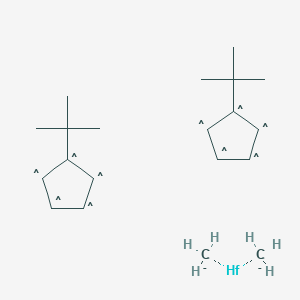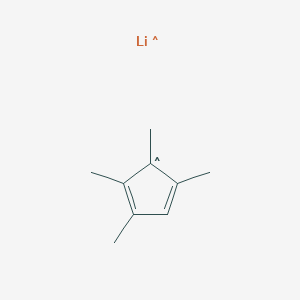
Samarium(III) 2,4-pentanedionate hydrate; 99.9% (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) 2,4-pentanedionate hydrate, also known as samarium acetylacetonate hydrate, is a chemical compound with the molecular formula C15H21O6Sm . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of Samarium(III) 2,4-pentanedionate hydrate is 468.726 g/mol . The InChI Key is FULVMVWDCYMZRZ-KJVLTGTBSA-N . The SMILES representation is [Sm+3].CC(=O)[CH-]C©=O.CC(=O)[CH-]C©=O.CC(=O)[CH-]C©=O .Physical and Chemical Properties Analysis
Samarium(III) 2,4-pentanedionate hydrate is a solid substance . . The compound is stable under normal conditions .Applications De Recherche Scientifique
Synthesis and Luminescence Studies
Samarium(III) 2,4-pentanedionate is utilized in the synthesis of volatile, low-symmetry lanthanide(III) complexes, which exhibit intense luminescence. This is due to their low molecular symmetry, leading to prominent Stark splitting of the bands and high oscillator strength of the hypersensitive transition. Such properties make these complexes useful as precursors for high-performance lanthanide-based materials through chemical vapor deposition processes (Ahmed, Dar, & Iftikhar, 2012).
Catalysis
A catalytic method using Samarium(III) acetylacetonate promotes the intermolecular auto-condensation of 2,4-pentanedione to obtain valuable compounds. This showcases the role of samarium complexes in facilitating chemical transformations, offering a novel complex with specific activity for autocondensation reactions (Arias et al., 2000).
Luminescent Ionic Liquid Mixtures
Samarium(III)-containing ionic liquid mixtures have been studied for their luminescent properties. Samarium(III) beta-diketonate and dipicolinate complexes dissolved in imidazolium ionic liquids exhibit high luminescence quantum yields. These mixtures are promising for studying samarium(III) luminescence and could be applied in advanced spectroscopic solvent systems (Lunstroot et al., 2009).
Material Science
The encapsulation of samarium compounds into carbon nanotubes is a novel area of research. Anhydrous samarium(III) chloride, derived from samarium(III) oxide, is identified as an excellent candidate for achieving high filling efficiency. This process paves the way for developing next-generation radiopharmaceuticals and materials science applications (Martinčić et al., 2016).
Recovery and Separation Techniques
Samarium(III) and cobalt(II) recovery from waste solutions through hydrometallurgical routes highlight the value of samarium as a rare earth metal. The study demonstrates the feasibility of separating samarium (III) using specific extractants and further synthesizing samarium and cobalt oxides nanoparticles, showcasing its importance in recycling processes (Swain, Mishra, & Acharya, 2020).
Safety and Hazards
Samarium compounds, including Samarium(III) 2,4-pentanedionate hydrate, have been reported to be poisons by intravenous and subcutaneous routes . In general, the toxicity of rare earth compounds is considered to be moderate to low by ingestion . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
Samarium(III) 2,4-pentanedionate hydrate, also known as (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate, is a complex compound that is primarily used in research and laboratory settings
Mode of Action
It is known that samarium compounds in general can interact with various biological molecules and structures due to their unique chemical properties .
Result of Action
It is known that samarium compounds can be toxic when administered via intravenous and subcutaneous routes . The toxicity of rare earth compounds, including samarium compounds, is generally considered to be moderate to low when ingested .
Action Environment
The action, efficacy, and stability of Samarium(III) 2,4-pentanedionate hydrate can be influenced by various environmental factors. Spillage of the compound is unlikely to penetrate soil .
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULVMVWDCYMZRZ-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)




![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)






